DAS-5-oCRBN

PROTAC c-Src degradation DC50

Traditional c-Src inhibitors fail to eliminate non-catalytic scaffolding functions, creating ambiguity in signal transduction studies. DAS-5-oCRBN solves this through complete proteasomal degradation of c-Src protein. • DC50 of 3 nM with Dmax of 78% at 100 nM in c-Src-dependent cancer cell lines • Spares Bcr-Abl kinase, enabling clean dissection of c-Src biology • Validated in MDA-MB-231 and CAL-148 TNBC models with superior anti-proliferative activity over dasatinib Purity ≥98% (HPLC). Supplied as a light yellow to yellow solid powder. Custom packaging and bulk quantities available upon request.

Molecular Formula C39H40ClN11O6S
Molecular Weight 826.3 g/mol
Cat. No. B12386527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAS-5-oCRBN
Molecular FormulaC39H40ClN11O6S
Molecular Weight826.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44)
InChIKeyFLJSWUPMVJVFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAS-5-oCRBN: c-Src-Selective PROTAC Degrader Compound for Targeted Protein Degradation Research


DAS-5-oCRBN is a selective and potent PROTAC (Proteolysis Targeting Chimera) degrader of c-Src kinase, designed by linking a dasatinib-derived warhead to a cereblon (CRBN) E3 ligase ligand via a flexible linker [1]. The compound specifically recruits c-Src to the CRBN E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent proteasomal degradation of c-Src protein . DAS-5-oCRBN achieves effective c-Src degradation with a DC50 value of 3 nM and exhibits Dmax of 78% at 100 nM in c-Src-dependent cancer cell lines [2], distinguishing it from traditional kinase inhibitors that only block catalytic activity.

Why Generic c-Src Inhibitors Cannot Substitute for DAS-5-oCRBN PROTAC Degrader in Research Applications


c-Src inhibitors such as dasatinib, bosutinib, and ponatinib act by blocking the kinase active site, but they do not eliminate the c-Src protein and may leave non-catalytic scaffolding functions intact [1]. DAS-5-oCRBN offers a fundamentally different mechanism—proteasomal degradation—which removes the entire c-Src protein, abrogating both catalytic and non-catalytic activities . Furthermore, DAS-5-oCRBN exhibits a distinct selectivity profile, sparing Bcr-Abl kinase while potently degrading c-Src [2]. Substituting a generic c-Src inhibitor or an alternative PROTAC without verified comparative data would compromise experimental reproducibility and obscure true biological outcomes.

DAS-5-oCRBN Quantitative Differentiation: Head-to-Head Degradation, Selectivity, and Pharmacological Data


DAS-5-oCRBN vs. Dasatinib: Potent c-Src Degradation DC50 and Dmax in CAL-148 Cells

DAS-5-oCRBN induces potent degradation of c-Src with a DC50 of 3 nM and a Dmax of 78% at 100 nM in CAL-148 cells, whereas the parent inhibitor dasatinib shows no degradation activity in this assay [1]. The degradation is proteasome-dependent and requires both c-Src and CRBN binding.

PROTAC c-Src degradation DC50

DAS-5-oCRBN Demonstrates High Selectivity for c-Src Over Bcr-Abl, in Contrast to Parent Dasatinib

DAS-5-oCRBN exhibits no measurable degradation of Bcr-Abl in KCL-22 cells at concentrations up to 1 µM, while dasatinib potently inhibits both c-Src and Bcr-Abl with IC50 values in the low nanomolar range [1]. This selectivity window exceeds 300-fold based on degradation versus inhibition readouts.

Kinase selectivity Bcr-Abl off-target degradation

DAS-5-oCRBN vs. DAS-CHO-5-oCRBN (αC-Helix-Out PROTAC): Superior Degradation Potency in CAL-148 Cells

DAS-5-oCRBN (dasatinib-based) degrades c-Src with a DC50 of 3 nM in CAL-148 cells, whereas the conformation-selective αC-helix-out analog DAS-CHO-5-oCRBN exhibits a DC50 of 55 nM in the same cell line [1]. This represents an 18-fold improvement in degradation potency for DAS-5-oCRBN.

PROTAC comparison DC50 c-Src degradation

DAS-5-oCRBN Exhibits High Catalytic Efficiency with Proteasome-Dependent Degradation Kinetics

DAS-5-oCRBN demonstrates a high degree of catalytic turnover, with a DC50 of 3 nM achieved at sub-stoichiometric concentrations relative to c-Src protein levels, indicating efficient ubiquitination and proteasomal targeting [1]. In mechanistic studies, co-treatment with the proteasome inhibitor MG132 completely abrogates degradation, confirming proteasome dependence.

PROTAC catalysis event-driven pharmacology DC50

DAS-5-oCRBN Demonstrates Superior Anti-Proliferative Activity vs. Dasatinib in c-Src-Dependent Cells

In MDA-MB-231 triple-negative breast cancer cells, DAS-5-oCRBN treatment (400 nM) significantly reduces cell proliferation to a greater extent than dasatinib (400 nM) over a 72-hour period [1]. Similarly, in CAL51 cells, DAS-5-oCRBN shows enhanced anti-proliferative effects compared to dasatinib [1].

Anti-proliferative activity MDA-MB-231 CAL51

Recommended Research Applications for DAS-5-oCRBN Based on Quantitative Evidence


Selective c-Src Degradation in Triple-Negative Breast Cancer (TNBC) Cell Models

DAS-5-oCRBN is ideally suited for studies requiring potent and selective c-Src ablation in TNBC cell lines such as MDA-MB-231 and CAL-148, with a DC50 of 3 nM and Dmax of 78% [1]. Its superior anti-proliferative activity over dasatinib [1] makes it a preferred tool for dissecting c-Src's role in proliferation, migration, and metastasis without confounding Bcr-Abl inhibition.

Investigating Non-Catalytic Scaffolding Functions of c-Src via Degradation vs. Inhibition

Use DAS-5-oCRBN alongside dasatinib or an inactive control (DAS-5-oCRBN-NMe) to differentiate between catalytic and non-catalytic roles of c-Src. DAS-5-oCRBN completely removes the c-Src protein [1], whereas dasatinib only inhibits kinase activity, enabling clear dissection of scaffolding functions in signal transduction pathways.

Pharmacological Comparison of Degradation vs. Inhibition in c-Src-Driven Cancers

DAS-5-oCRBN provides a unique opportunity to compare the therapeutic potential of protein degradation against kinase inhibition in c-Src-dependent cancer models. The compound's catalytic degradation mechanism and enhanced anti-proliferative effects [1] support its use in proof-of-concept studies evaluating PROTAC-based strategies over traditional small-molecule inhibitors.

PROTAC Mechanism-of-Action Studies Including Ubiquitination Kinetics and Catalysis

DAS-5-oCRBN's well-characterized proteasome-dependent degradation [1] makes it an excellent model PROTAC for studying ubiquitination kinetics, ternary complex formation, and catalytic turnover. Researchers can employ this compound to validate new assays for measuring PROTAC efficiency, hook effect analysis, and E3 ligase engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAS-5-oCRBN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.